3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide
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Overview
Description
3-(2,2-Difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoroethoxy group, a methylphenyl group, and a lambda6-sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide typically involves multiple steps:
Formation of the Difluoroethoxy Intermediate: The initial step involves the preparation of 2,2-difluoroethanol, which is then converted into 2,2-difluoroethoxy chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The difluoroethoxy chloride reacts with a suitable nucleophile, such as sodium propanoate, to form 3-(2,2-difluoroethoxy)propanoic acid.
Amidation: The propanoic acid derivative undergoes amidation with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The difluoroethoxy group could enhance the compound’s binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)propanoic acid: A precursor in the synthesis of the target compound.
N-Methyl-4-methylbenzenesulfonamide: Another precursor used in the amidation step.
Sulfoxides and Sulfones: Oxidized derivatives of the target compound.
Uniqueness
The uniqueness of 3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-λ6-sulfanylidene]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S/c1-10-3-5-11(6-4-10)20(2,18)16-13(17)7-8-19-9-12(14)15/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTJQDFKPBBVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NC(=O)CCOCC(F)F)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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